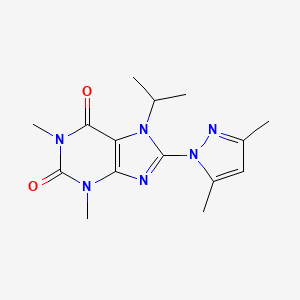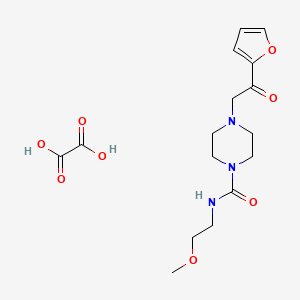![molecular formula C13H8ClN3S2 B2910342 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 338404-72-1](/img/structure/B2910342.png)
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance with the CAS number 338404-72-1 . It is also known as 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound includes a imidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic compound containing nitrogen, oxygen or sulfur . It also has a sulfanyl group attached to a 3-chlorobenzyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.82 . The storage temperature is recommended to be between 28 C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed various synthetic methods and derivatives of imidazo[2,1-b][1,3]thiazole compounds, highlighting their chemical versatility and potential for further functionalization. For example, Hawkins et al. (1995) detailed the synthesis of thieno-extended purines, showcasing methods to create derivatives of imidazo[2,1-b][1,3]thiazole compounds. These synthetic routes often involve cyclization reactions, nucleophilic displacement, and the use of specific catalysts to achieve desired structures with potential biological activities (Hawkins et al., 1995).
Biological and Medicinal Applications
Imidazo[2,1-b][1,3]thiazole derivatives have been explored for various biological and medicinal applications. Studies have investigated these compounds for their potential as antiulcer agents, carbonic anhydrase inhibitors, and antimicrobial agents. For instance, Barnish et al. (1980) discussed the cerebrovasodilatory effects of imidazo[2,1-b]thiadiazole sulfonamides, indicating their potential in treating conditions that benefit from increased cerebral blood flow (Barnish et al., 1980). Additionally, Askin et al. (2021) highlighted the synthesis and evaluation of novel imidazo[2,1-b][1,3,4]thiadiazoles as potent inhibitors of acetylcholinesterase and carbonic anhydrase, emphasizing their potential in therapeutic applications (Askin et al., 2021).
Catalysis and Organic Synthesis
Imidazo[2,1-b][1,3]thiazole compounds have also found applications in catalysis and organic synthesis. For instance, the use of specific catalysts for the preparation of pyrazole derivatives demonstrates the utility of these compounds in synthesizing a wide range of organic molecules, potentially leading to the discovery of new drugs and materials (Khazaei et al., 2021).
Antioxidant and Antimicrobial Activities
The antioxidant and antimicrobial activities of imidazo[2,1-b][1,3]thiazole derivatives have been explored, indicating their potential use in combating oxidative stress and infections. Bassyouni et al. (2012) synthesized and evaluated various derivatives for their antioxidant and antimicrobial efficacy, contributing to the development of new antimicrobial agents with potential applications in medicine and agriculture (Bassyouni et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3S2/c14-10-3-1-2-9(6-10)8-19-12-11(7-15)17-4-5-18-13(17)16-12/h1-6H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGDWZFBMNGUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-1-methyl-5-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2910263.png)




![N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2910271.png)
![3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2910274.png)


![1,7-dimethyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-(4-Chlorophenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2910282.png)